Thieno[3,2-b]pyridine;hydrochloride
Description
Properties
Molecular Formula |
C7H6ClNS |
|---|---|
Molecular Weight |
171.65 g/mol |
IUPAC Name |
thieno[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H5NS.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h1-5H;1H |
InChI Key |
BKKDXHWNVZSZSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 3,2 B Pyridine and Its Hydrochloride Salt
Historical Evolution of Synthetic Routes to the Thieno[3,2-b]pyridine (B153574) Core
The synthesis of thienopyridines, including the thieno[3,2-b]pyridine isomer, has been a subject of interest for several decades, driven by the diverse biological activities exhibited by these compounds. Early synthetic efforts primarily relied on classical condensation and cyclization reactions, often characterized by harsh reaction conditions and limited substrate scope. These initial routes laid the groundwork for the development of more sophisticated and versatile methodologies. Over the past 10 to 15 years, significant advancements have been made, with a particular focus on increasing efficiency, regioselectivity, and the ability to introduce a wide range of functional groups. researchgate.net This evolution has been propelled by the discovery of novel reagents and catalytic systems, which have enabled the construction of the thieno[3,2-b]pyridine core with greater precision and in higher yields.
Classical Approaches to Thieno[3,2-b]pyridine Ring System Formation
Classical syntheses of the thieno[3,2-b]pyridine ring system can be broadly categorized into two main strategies: those that form the thiophene (B33073) ring onto a pre-existing pyridine (B92270) structure, and those that construct the pyridine ring onto a thiophene precursor. nih.gov
Cyclization Strategies Involving Thiophene Ring Formation
One of the well-established methods for constructing the thiophene ring involves the reaction of 1,4-diketones, diesters, or dicarboxylates with a sulfurizing agent, such as phosphorus pentasulfide (P4S10), a reaction known as the Paal-Knorr thiophene synthesis. researchgate.netwikipedia.org Another classical approach is the Gewald reaction, which utilizes ketones or aldehydes and α-cyanoesters in the presence of elemental sulfur to form polysubstituted aminothiophenes, which can then be further manipulated to form the fused pyridine ring. researchgate.net The Fiesselmann thiophene synthesis, involving the condensation of thioesters with α-chlorocarbonyls, and the Hinsberg reaction of dialkyl thioglycolate with α-diketones, also represent classical routes to thiophene-containing structures. researchgate.net A specific example involves the cyclization of 3-amino-5-substituted thiophene-2-carboxylates. For instance, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate can be condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield an intermediate that undergoes acid-mediated cyclization to form the thieno[3,2-b]pyridine core.
Cyclization Strategies Involving Pyridine Ring Formation
The construction of the pyridine ring onto a thiophene scaffold is another major classical strategy. These methods often start with functionalized thiophene derivatives. For example, 2-aminothiophenes can react with dicarbonyl compounds in a regioselective cyclocondensation to form the pyridine ring. researchgate.net Another approach involves the reaction of 3-cyanopyridine-2(1H)-thione with compounds containing a halogen atom adjacent to an active methylene (B1212753) group. abertay.ac.uk More recently, a metal-free, three-step method has been developed for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, which involves the formation of a fused 1,2,3-triazole intermediate followed by an acid-mediated denitrogenative transformation. nih.gov While this is for a different isomer, the general strategy of building the pyridine ring onto the thiophene is a common theme. In a specific instance leading to a thieno[3,2-b]pyridinone derivative, a scaffold hopping strategy was employed, highlighting the versatility of building upon a thiophene core. nih.gov
Hydrolysis Methods for Carboxylic Acid Precursors and Hydrochloride Formation
The synthesis of thieno[3,2-b]pyridine-5-carboxylic acid is often achieved through the hydrolysis of its corresponding ester or nitrile precursors. Ester hydrolysis is a fundamental method for obtaining carboxylic acids and can be carried out under acidic or basic conditions. thieme.com For example, ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate can be refluxed with 6N hydrochloric acid for 12 hours to yield the carboxylic acid in high purity.
Alternatively, nitrile hydrolysis provides a direct route to the carboxylic acid. Refluxing a thieno[3,2-b]pyridine-5-carbonitrile (B14152816) intermediate with concentrated hydrochloric acid (37%) for 2 to 4 hours can lead to a quantitative conversion to the carboxylic acid. This method avoids potential complications associated with ester hydrolysis.
Once the desired thieno[3,2-b]pyridine derivative is obtained, the hydrochloride salt can be formed. For instance, reacting 5-(2-chloro-benzyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine with hydrochloric acid results in the formation of the corresponding hydrochloride salt, which can be crystallized from ethanol (B145695). google.com Similarly, treatment of other substituted thieno[3,2-c]pyridines with hydrochloric acid yields their respective hydrochloride salts. google.com
Modern and Advanced Synthetic Strategies
Modern synthetic approaches to the thieno[3,2-b]pyridine scaffold have increasingly relied on the use of transition-metal catalysis, which offers significant advantages in terms of efficiency, selectivity, and functional group tolerance. mdpi.com
Transition-Metal-Catalyzed Cross-Coupling Methodologies for Scaffold Construction and Functionalization
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of the thieno[3,2-b]pyridine core. nih.govresearchgate.net The Suzuki-Miyaura cross-coupling reaction, in particular, has been widely employed. mdpi.com This palladium-catalyzed reaction allows for the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate. For example, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized via the Suzuki-Miyaura coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids, pinacol (B44631) boranes, or trifluoroborate salts. mdpi.com These reactions are typically carried out in the presence of a palladium catalyst such as PdCl2(dppf)·CH2Cl2. mdpi.com
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com This methodology has proven to be highly versatile for introducing a wide array of substituents onto the thieno[3,2-b]pyridine scaffold.
Below is a table summarizing examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of functionalized thieno[3,2-b]pyridines. mdpi.com
| Entry | Boron Reagent | Product | Yield (%) |
| 1 | Potassium (4-chlorophenyl)trifluoroborate | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 |
| 2 | 4-Pyridine boronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66 |
| 3 | Potassium 3-furanylboronic acid | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52 |
In addition to scaffold functionalization, transition-metal catalysis can also be used for the initial construction of the heterocyclic system. For instance, palladium-catalyzed carbonylation reactions have been used to synthesize arenedicarboxylic acids, which can be precursors to fused ring systems. thieme.com Furthermore, metal-free approaches, such as the acid-mediated denitrogenative transformation of fused 1,2,3-triazoles, offer an alternative strategy for constructing the thienopyridine skeleton under mild conditions. nih.gov
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. researchgate.netresearchgate.net This reaction is widely used for synthesizing biaryl compounds due to its tolerance of a broad range of functional groups and generally high yields. nih.gov In the context of thieno[3,2-b]pyridine synthesis, this reaction can be employed to introduce aryl or heteroaryl substituents onto the pyridine or thiophene ring. nih.govmdpi.com For instance, researchers have successfully synthesized novel pyridine derivatives through Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.gov The reaction conditions often involve a solvent mixture of 1,4-dioxane (B91453) and water. nih.gov
A notable challenge in coupling 2-pyridyl nucleophiles is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, thereby inhibiting its catalytic activity. However, methods have been developed to overcome this, such as using specific boronate esters or ligands. nih.gov For example, lithium triisopropyl 2-pyridylboronates have been effectively coupled with aryl and heteroaryl bromides and chlorides. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Thieno[3,2-b]pyridine Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70 | mdpi.com |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | (4-Chlorophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 | mdpi.com |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | (4-Cyanophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate | 35 | mdpi.com |
Sonogashira Coupling Reactions
The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It has been instrumental in the synthesis of various heterocyclic compounds, including thieno[3,2-b]pyridines. mdpi.com The reaction's utility is highlighted by its application in the synthesis of complex molecules under mild conditions. wikipedia.org
In the synthesis of thieno[3,2-b]pyridine derivatives, the Sonogashira coupling can be used to introduce alkynyl groups, which can then undergo further transformations, such as intramolecular cyclization, to build the fused ring system. mdpi.com For example, thieno[3,2-c]pyridines have been synthesized via a Pd/Cu catalyzed Sonogashira reaction of a terminal alkyne with a suitable pyridine derivative, followed by hydrolysis and intramolecular cyclization. mdpi.com
Table 2: Sonogashira Coupling Reaction Parameters
| Substrate 1 | Substrate 2 | Catalyst System | Base | Key Feature | Reference |
|---|---|---|---|---|---|
| Aryl/Vinyl Halide | Terminal Alkyne | Palladium complex, Copper(I) salt | Amine | Forms C(sp²)-C(sp) bonds | wikipedia.orgorganic-chemistry.org |
| 2-Halopyridine | Terminal Alkyne | Pd/Cu | Amine | Leads to alkynylated pyridines | mdpi.com |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines that were previously difficult to access. wikipedia.org
This methodology has been successfully applied to the functionalization of the thieno[3,2-b]pyridine core. mdpi.com For instance, C-N bond formation on the pyridine ring of thieno[3,2-b]pyridines has been achieved through Buchwald-Hartwig coupling. mdpi.com The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is crucial and has evolved over time, with sterically hindered phosphines often providing superior results. wikipedia.org A series of ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were prepared by coupling the corresponding 2-chloro derivative with primary aromatic amines using palladium acetate (B1210297) as the catalyst. researchgate.net
Table 3: Key Components of Buchwald-Hartwig Amination
| Component | Role | Examples | Reference |
|---|---|---|---|
| Palladium Catalyst | Facilitates the C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ | wikipedia.orgacsgcipr.org |
| Ligand | Stabilizes the palladium catalyst and influences reactivity | Phosphines (e.g., BINAP, DPPF), N-heterocyclic carbenes | wikipedia.orgacsgcipr.org |
| Base | Activates the amine and facilitates the catalytic cycle | Sodium tert-butoxide, Potassium carbonate | libretexts.org |
Stille Cross-Coupling Reactions
The Stille cross-coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, such as an aryl halide or triflate. wikipedia.orgthermofisher.com A key advantage of this reaction is the stability of organostannane reagents to air and moisture, and their tolerance of a wide array of functional groups. thermofisher.comorganic-chemistry.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org
The mechanism involves oxidative addition of the organic electrophile to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org While less commonly cited for thieno[3,2-b]pyridine synthesis in the provided context, the Stille reaction's broad applicability for C-C bond formation makes it a viable, albeit less favored due to toxicity, method for introducing substituents onto the heterocyclic core. thermofisher.comlibretexts.org
Multi-Component Reaction (MCR) Approaches to Thieno[3,2-b]pyridine Derivatives
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like thieno[3,2-b]pyridine derivatives in a single step from three or more starting materials. researchgate.netrudn.ru This approach is advantageous for building molecular diversity and is often used in the construction of compound libraries for drug discovery. researchgate.net
One strategy involves the condensation of aromatic aldehydes, acetophenones, cyanothioacetamide, and alkylating agents to furnish thienopyridine derivatives. researchgate.net For example, the reaction of 3-pentylpentane-2,4-dione (B1266524) with cyanothioacetamide, followed by alkylation, can lead to the formation of 3-aminothieno[2,3-b]pyridines. researchgate.net Another example is the synthesis of novel thiophene analogues through a strategic MCR connecting ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and active methylene reagents. researchgate.net
Regioselective Functionalization Techniques
Regioselective functionalization is crucial for controlling the position of substitution on the thieno[3,2-b]pyridine scaffold. A key strategy for achieving this is through directed ortho-metalation, often involving lithiation.
A notable example is the regioselective lithiation of 3-methylthiopyridine. This approach allows for the specific functionalization at a desired position, which is a critical step in a three-step process to construct the thiophenic ring of thieno[3,2-b]pyridines. researchgate.netjst.go.jp This method provides a targeted route to specific isomers that might be difficult to obtain through other synthetic strategies.
Green Chemistry Principles and Sustainable Synthesis Routes
Applying green chemistry principles to the synthesis of thieno[3,2-b]pyridines aims to reduce the environmental impact of chemical processes. Key considerations include the use of less hazardous reagents, minimizing waste, and employing catalytic rather than stoichiometric reagents.
In the context of the reactions discussed, several green aspects can be highlighted. Palladium-catalyzed reactions, while using a precious metal, are highly efficient, often requiring only small amounts of catalyst. acsgcipr.org However, the use of toxic reagents like organostannanes in the Stille reaction is a significant environmental concern. thermofisher.comorganic-chemistry.org Efforts to develop more sustainable alternatives include performing reactions in aqueous media or using more environmentally benign bases and solvents. acsgcipr.org For instance, some Sonogashira couplings have been developed to be performed in water. wikipedia.org The development of catalyst systems that can be recycled is another important area of research in making these synthetic routes more sustainable. researchgate.net
Purification and Isolation Techniques for Thieno[3,2-b]pyridine;hydrochloride
The purification and isolation of thieno[3,2-b]pyridine and its hydrochloride salt are critical steps to ensure the final product's purity and suitability for further applications. The methodologies employed often involve a combination of extraction, chromatography, distillation, and crystallization techniques, tailored to the properties of the free base and its salt form.
Following synthesis, the crude thieno[3,2-b]pyridine, which may exist as an oily residue or in a solution, is typically subjected to a workup procedure. A common initial step involves an aqueous workup where the reaction mixture is taken up in water and then extracted with an organic solvent such as ether or methylene chloride. The organic extracts are then washed with water to remove inorganic impurities, dried over a desiccant like sodium sulphate, and the solvent is evaporated to yield the crude thieno[3,2-b]pyridine base. google.comgoogle.com For some derivatives, distillation of the resulting oily residue under reduced pressure can be an effective method to isolate the free base. google.com
For non-crystalline or oily products, purification of the free base is often achieved using column chromatography. mdpi.com The choice of eluent is crucial for effective separation. For instance, various derivatives of methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate have been successfully purified using silica (B1680970) gel column chromatography with solvent systems such as ether/petroleum ether mixtures. mdpi.com The polarity of the eluent is adjusted based on the specific substituents on the thieno[3,2-b]pyridine core to achieve optimal separation.
The formation of the hydrochloride salt is a highly effective method for purifying thieno[3,2-b]pyridine and its derivatives, especially for removing final traces of impurities and for obtaining a stable, crystalline solid. google.com This is typically achieved by treating a solution of the purified thieno[3,2-b]pyridine free base in a suitable organic solvent (e.g., isopropanol (B130326), ethyl acetate) with hydrochloric acid. The resulting hydrochloride salt precipitates out of the solution and can be collected by filtration.
Recrystallization is a key final step to obtain high-purity this compound. The choice of solvent is critical and is determined empirically to find a system where the salt has high solubility at elevated temperatures but low solubility at cooler temperatures. Common recrystallization solvents for related thienopyridine hydrochlorides include isopropanol, or a mixture of ethyl acetate and isopropanol, which can yield white crystals of the purified salt. google.com In some cases, recrystallization from ether has also been reported for derivatives of the parent compound. mdpi.com The planarity of the thienopyridine ring system can lead to strong intermolecular packing in the crystal lattice, which may affect solubility. nih.gov
The table below summarizes common purification techniques used for thieno[3,2-b]pyridine and its derivatives.
| Purification Step | Technique | Description | Typical Solvents/Reagents | Reference |
| Initial Workup | Liquid-Liquid Extraction | Separation of the product from the aqueous reaction mixture. | Ether, Methylene Chloride, Water | google.comgoogle.com |
| Drying | Use of Desiccant | Removal of residual water from the organic extract. | Sodium Sulphate | google.com |
| Isolation of Free Base | Evaporation/Distillation | Removal of solvent to yield crude product, which can be distilled under reduced pressure. | N/A | google.com |
| Purification of Free Base | Column Chromatography | Separation of the target compound from impurities based on polarity. | Ether/Petroleum Ether | mdpi.com |
| Salt Formation | Acidification | Conversion of the basic pyridine nitrogen to its hydrochloride salt to facilitate purification by crystallization. | Hydrochloric Acid | google.com |
| Final Purification | Recrystallization | Dissolving the hydrochloride salt in a hot solvent and allowing it to cool to form pure crystals. | Isopropanol, Ethyl Acetate, Ether | google.commdpi.com |
Retrosynthetic Analysis of the Thieno[3,2-b]pyridine Core
Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. For the bicyclic heteroaromatic core of thieno[3,2-b]pyridine, the analysis can proceed via several logical disconnections of the thiophene or pyridine rings.
Two primary strategies emerge from the retrosynthetic analysis of the thieno[3,2-b]pyridine skeleton:
Strategy A: Thiophene Ring Annulation. Disconnection of the C-S and C-C bonds of the thiophene ring, while keeping the pyridine ring intact.
Strategy B: Pyridine Ring Annulation. Disconnection of the C-N and C-C bonds of the pyridine ring, starting from a pre-formed thiophene ring.
Strategy A: Thiophene Ring Annulation onto a Pyridine Precursor
This is a common and effective approach. The retrosynthetic disconnection begins by breaking the two bonds of the thiophene ring that are fused to the pyridine core. This leads back to a substituted pyridine precursor.
A key disconnection involves breaking the C2-C3 and C3a-S bonds of the thieno[3,2-b]pyridine system. This approach points to a 3-substituted pyridine as a key intermediate. For instance, a practical synthesis based on this strategy involves the construction of the thiophene ring from a 3-methylthiopyridine precursor. researchgate.net The retrosynthesis can be visualized as follows:
Target: Thieno[3,2-b]pyridine
Disconnect C2-C3 and C3a-S: This leads to a 3-lithiated pyridine derivative and a synthon for the C2-C3 fragment. A practical implementation of this involves the regioselective lithiation of 3-methylthiopyridine. This lithiated intermediate can then react with an appropriate electrophile to build the thiophene ring. researchgate.net This retrosynthetic step identifies 3-methylthiopyridine as a viable starting material.
Strategy B: Pyridine Ring Annulation onto a Thiophene Precursor
Alternatively, the pyridine ring can be constructed onto an existing thiophene scaffold. This involves disconnecting the bonds of the pyridine moiety.
Target: Thieno[3,2-b]pyridine
Disconnect C4-N and C5-C6: This disconnection suggests a 3-substituted thiophene that contains a side chain capable of cyclizing to form the pyridine ring. For the related thieno[3,2-c]pyridine (B143518) isomer, a well-established synthesis involves the cyclization of an N-(3-thienylmethyl) intermediate. google.com Applying this logic to the thieno[3,2-b]pyridine system, the key intermediate would be a derivative of 3-aminomethylthiophene or 3-thiophenecarboxaldehyde (B150965) . google.com For example, reacting 3-thiophenecarboxaldehyde with an aminoacetal would form a Schiff base, which, after reduction and subsequent acid-catalyzed cyclization, would yield the thieno[3,2-b]pyridine core.
The table below outlines the two main retrosynthetic strategies.
| Strategy | Ring Formed | Key Disconnection | Key Intermediate (Synthon) | Potential Starting Material | Reference |
| A | Thiophene | C2-C3 and C3a-S | 3-Lithiated Pyridine | 3-Methylthiopyridine | researchgate.net |
| B | Pyridine | C4-N and C5-C6 | 3-Substituted Thiophene with an Aminoethyl sidechain | 3-Thiophenecarboxaldehyde | google.com |
Both strategies offer viable pathways to the thieno[3,2-b]pyridine core, with the choice often depending on the availability of starting materials and the desired substitution pattern on the final molecule.
Chemical Reactivity and Derivatization of the Thieno 3,2 B Pyridine Core
Electrophilic Aromatic Substitution Reactions on the Thieno[3,2-b]pyridine (B153574) Nucleus
The thieno[3,2-b]pyridine system is susceptible to electrophilic aromatic substitution, a fundamental reaction for introducing various functional groups onto the heterocyclic core. pipzine-chem.com The fused pyridine (B92270) ring, being electron-deficient, deactivates the molecule towards electrophilic attack compared to benzene. quora.com However, the thiophene (B33073) ring remains relatively electron-rich and is the preferred site for substitution.
The regioselectivity of electrophilic substitution on the thieno[3,2-b]pyridine nucleus is a critical aspect, dictating the structure of the resulting derivatives. Theoretical and experimental studies have shown that electrophilic attack preferentially occurs on the thiophene ring. Specifically, nitration of the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate has been observed to occur at both the 2 and 6 positions. nih.gov In another instance, nitration following the installation of an aldehyde at the 6-position directed the nitration to the 2-position of the heterocycle. nih.gov
The preference for substitution at specific positions can be rationalized by considering the stability of the intermediate carbocations (arenium ions) formed during the reaction. Attack at positions that allow for the positive charge to be delocalized over both rings without disrupting the aromaticity of the pyridine ring is generally favored. stackexchange.com The presence of activating or deactivating groups on the ring system can further influence the regioselectivity. For instance, the introduction of an electron-donating group can enhance the reactivity of specific positions, while an electron-withdrawing group will have the opposite effect. libretexts.org
| Reactant | Reagent/Conditions | Position of Substitution | Reference |
| Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | Nitrating agent | 2 and 6 positions | nih.gov |
| 6-formyl-thieno[3,2-b]pyrrole derivative | Nitrating agent | 2-position | nih.gov |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the thieno[3,2-b]pyridine core provide a valuable route for introducing a variety of functional groups, particularly on the pyridine ring. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, especially when a good leaving group is present.
A common strategy involves the initial conversion of a hydroxyl group on the pyridine ring to a more reactive chloro derivative. For example, heating thieno[2,3-d]pyrimidin-4-one derivatives with neat phosphorus oxychloride (POCl₃) affords the corresponding chlorinated intermediates. nih.gov These chloro-substituted thienopyridines can then readily undergo nucleophilic substitution with various nucleophiles. For instance, reaction with morpholine (B109124) in a mixture of ethanol (B145695) and isopropanol (B130326) with triethylamine (B128534) as a base yields the corresponding morpholine-substituted products. nih.gov Similarly, 7-chloro-thieno[3,2-b]pyridine can react with nucleophiles, taking advantage of the chloro group as a leaving group. pipzine-chem.com
The lone pair of electrons on the nitrogen atom imparts a degree of nucleophilicity to the compound, allowing it to participate in reactions where it attacks an electrophilic center. pipzine-chem.com
Oxidation and Reduction Reactions of the Thieno[3,2-b]pyridine System
The thieno[3,2-b]pyridine system can undergo both oxidation and reduction reactions, leading to a range of derivatives with modified electronic and structural properties. youtube.com
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment of a thieno[3,2-b]pyrrole derivative with meta-chloroperoxybenzoic acid (mCPBA) can yield the corresponding sulfoxide (B87167) and sulfone, which are often separable by chromatography. nih.gov The nitrogen atom in the pyridine ring can also be oxidized to form an N-oxide, which can alter the reactivity of the ring system towards both electrophilic and nucleophilic attack. youtube.com
Reduction: The pyridine ring of the thieno[3,2-b]pyridine nucleus can be reduced under certain conditions. For example, catalytic hydrogenation can be employed to reduce specific functional groups on the scaffold. The reduction of a nitro group on a related thieno[3,2-b]pyrrole system has been achieved using tin(II) chloride in acidic ethanol/water. nih.gov
| Starting Material | Reagent/Conditions | Product | Reaction Type | Reference |
| Thieno[3,2-b]pyrrole derivative | mCPBA | Sulfoxide and Sulfone | Oxidation | nih.gov |
| Nitro-thieno[3,2-b]pyrrole derivative | SnCl₂, EtOH/H₂O | Amino-thieno[3,2-b]pyrrole derivative | Reduction | nih.gov |
Functional Group Interconversions on Thieno[3,2-b]pyridine Derivatives
Functional group interconversions are crucial for the synthesis of diverse libraries of thieno[3,2-b]pyridine derivatives from common intermediates. organic-chemistry.org These transformations allow for the modification of existing functional groups into new ones, expanding the chemical space accessible from a given synthetic route.
For example, a bromine atom on the thieno[3,2-b]pyridine core can be converted to other functional groups. The precursor methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, prepared from the corresponding 3-amino compound, can be reacted with various boronic acids or their derivatives under palladium-catalyzed Suzuki-Miyaura cross-coupling conditions to introduce aryl or heteroaryl substituents. mdpi.com
Amide functionalities can also be readily introduced. For instance, the reaction of an amino-substituted thienopyridine with an acid chloride can form an amide bond. researchgate.net Furthermore, cyano groups can be transformed into other functionalities. For example, a 2-cyanothieno[2,3-b]pyridine derivative can be reacted with formic acid to yield a pyridothienopyrimidinone derivative through a sequence of N-formylation and cyclization. researchgate.net
Ring-Opening and Rearrangement Reactions of Thienopyridine Scaffolds (if applicable)
While the thieno[3,2-b]pyridine scaffold is generally stable, ring-opening or rearrangement reactions can occur under specific conditions, particularly for highly substituted or strained derivatives. For instance, the treatment of 3-cyanopyridine-2(1H)-thiones with 3-chloropentane-2,4-dione (B157559) leads to intermediates that, upon treatment with strong bases, undergo cyclization and ketone cleavage to form 2-acetyl-3-aminothienopyridines. researchgate.net
Acid-Base Chemistry and Salt Formation Stability (Focus on Hydrochloride)
The presence of the nitrogen atom in the pyridine ring imparts basic properties to the thieno[3,2-b]pyridine molecule. pipzine-chem.com This nitrogen atom possesses a lone pair of electrons and can accept a proton, thus acting as a Brønsted-Lowry base. The basicity, however, is weaker than that of simple aliphatic amines due to the delocalization of the lone pair within the aromatic system. pipzine-chem.com
This basicity allows for the formation of salts with various acids, with the hydrochloride salt being a common example. The formation of a hydrochloride salt can significantly alter the physicochemical properties of the parent compound, such as its solubility and stability. The hydrochloride salt of thieno[3,2-b]pyridine is typically a solid and its stability can be influenced by factors such as light, heat, and air exposure. pipzine-chem.com The pKa of the conjugate acid provides a quantitative measure of the basicity of the thieno[3,2-b]pyridine core. pipzine-chem.com
The stability of the conjugate system makes the thieno[3,2-b]pyridine ring relatively stable under normal conditions. However, under strongly acidic or basic conditions, or at high temperatures, structural changes may occur. pipzine-chem.com
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Thieno 3,2 B Pyridine;hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including the thieno[3,2-b]pyridine (B153574) scaffold. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. For thieno[3,2-b]pyridine derivatives, NMR is indispensable for assigning the specific positions of protons and carbons within the fused heterocyclic system.
Proton NMR (¹H NMR) spectroscopy offers critical information about the chemical environment of hydrogen atoms in a molecule. In the case of thieno[3,2-b]pyridine hydrochloride, the formation of the salt by protonation of the pyridine (B92270) nitrogen leads to a general downfield shift for all protons compared to the free base. pw.edu.pl This is a consequence of the increased positive charge on the nitrogen atom, which decreases the electron density on the ring carbons and, subsequently, on the attached protons. pw.edu.pl
The aromatic protons of the thieno[3,2-b]pyridine ring system typically appear in the range of δ 7.0-9.0 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution pattern on the rings. For instance, in a study of methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate, the proton at position 6 (6-H) appeared as a doublet of doublets at δ 7.39 ppm, while the protons at positions 7-H and 5-H were observed at δ 8.24 ppm and δ 8.80 ppm, respectively. mdpi.com The chemical shift of protons on substituted derivatives can vary; for example, ¹H NMR data has been reported for various thieno[2,3-b]pyridine (B153569) derivatives, which can serve as a comparative reference. spectrabase.com
Table 1: Representative ¹H NMR Chemical Shifts for a Thieno[3,2-b]pyridine Derivative
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| 5-H | 8.80 | dd |
| 7-H | 8.24 | dd |
| 6-H | 7.39 | dd |
| OMe | 3.85 | s |
| Me | 2.44 | s |
Data for Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate. mdpi.com
In a representative thieno[2,3-b]pyridine derivative, the carbon signals were assigned with the aid of various NMR techniques. nih.gov For example, in 3-amino-N-(4-chloro-2-cyanophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, the carbon of the carboxamide group appeared at δ 161.0 ppm, while the carbons of the thieno[2,3-b]pyridine core were observed between δ 101.0 and δ 164.1 ppm. nih.gov The precise assignment of each carbon is crucial for confirming the regiochemistry of substitution. researchgate.net
Table 2: Illustrative ¹³C NMR Chemical Shifts for a Thieno[2,3-b]pyridine Derivative
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | 161.0 |
| Aromatic C | 101.0 - 164.1 |
Data for 3-amino-N-(4-chloro-2-cyanophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. nih.gov
For unambiguous assignment of complex thieno[3,2-b]pyridine derivatives, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons in the ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as substituents and the thieno[3,2-b]pyridine core.
The application of these 2D NMR techniques has been instrumental in the complete and unequivocal assignment of ¹H and ¹³C NMR data for various complex heterocyclic systems, including those related to thienopyridines. bas.bg
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For thieno[3,2-b]pyridine;hydrochloride and its derivatives, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. nih.gov
Electron impact (EI) mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern provides valuable structural information. For instance, in a study of related thienoquinoline-S-oxides, the molecular ion was observed as the base peak, and its fragmentation involved the loss of species such as O, OH, CO, and SH, suggesting rearrangements of the molecular ion. researchgate.net While specific fragmentation data for this compound is not detailed in the provided context, the general principles of fragmentation in related heterocyclic systems are applicable. The Human Metabolome Database provides predicted GC-MS data for the parent thieno[3,2-b]pyridine, which can serve as a reference. hmdb.ca
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
In the IR spectrum of a thieno[3,2-b]pyridine derivative, characteristic absorption bands can be observed for specific functional groups. For example, the C=C and C=N stretching vibrations of the aromatic rings typically appear in the 1600-1400 cm⁻¹ region. If substituents are present, their characteristic vibrations will also be observed, such as C=O stretching for a carboxamide group. The formation of the hydrochloride salt would likely lead to the appearance of a broad N-H stretching band. Studies on related thieno[2,3-b]pyridine derivatives have utilized IR spectroscopy for characterization. mdpi.com
Raman spectroscopy provides information about the vibrational modes that involve a change in the polarizability of the molecule. For pyridine, Raman spectroscopy has been used to study its structural transitions under high pressure. carnegiescience.edu For polymers containing thieno[3,4-b]pyrazine (B1257052) units, resonance Raman spectroscopy revealed strong C=C stretching vibrations around 1520-1560 cm⁻¹. fh-ooe.at These findings suggest that Raman spectroscopy can be a valuable tool for characterizing the vibrational properties of the thieno[3,2-b]pyridine ring system.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic systems like thieno[3,2-b]pyridine, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions.
The specific wavelengths of maximum absorption (λmax) and the molar absorptivity are dependent on the extent of the conjugated system and the presence of substituents. The UV-Vis spectra of pyridine itself shows characteristic absorptions. chemicalbook.com Studies on thieno[3,2-b]thiophene (B52689) derivatives, which share a similar fused thiophene (B33073) ring system, have utilized UV-Vis spectroscopy to investigate their optical properties for potential applications in organic electronics. nih.gov The electronic properties of thieno[3,2-b]pyridine and its derivatives can be similarly explored using this technique.
X-ray Crystallography for Solid-State Structure Determination
For a compound like this compound, an X-ray crystal structure would provide invaluable information. It would confirm the site of protonation on the pyridine nitrogen, detail the geometry of the fused heterocyclic ring system, and precisely map the interactions between the thieno[3,2-b]pyridinium cation and the chloride anion. However, a thorough search of crystallographic databases indicates that such a study has not been publicly reported.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
In the absence of experimental data for this compound, we can hypothesize the expected structural features based on known structures of related heterocyclic compounds, such as pyridine and thiophene, and the general effects of protonation.
Upon formation of the hydrochloride salt, the nitrogen atom of the pyridine ring becomes protonated. This would lead to significant changes in the geometry of the pyridine ring compared to the free base. The C-N bond lengths are expected to increase due to the formation of the N-H bond and the localization of positive charge. Concurrently, the internal C-N-C bond angle would likely decrease slightly, while the adjacent C-C-N angles may increase to accommodate the steric and electronic changes.
A hypothetical data table for the bond lengths and angles of the thieno[3,2-b]pyridinium cation is presented below, based on typical values for similar structures. It is crucial to reiterate that these are estimated values and await experimental verification.
| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |
| S1-C2 | ~1.71 | C2-S1-C7a | ~92 |
| C2-C3 | ~1.37 | S1-C2-C3 | ~112 |
| C3-C3a | ~1.43 | C2-C3-C3a | ~112 |
| C3a-N4 | ~1.38 | C3-C3a-N4 | ~120 |
| N4-C5 | ~1.35 | C3a-N4-C5 | ~118 |
| C5-C6 | ~1.39 | N4-C5-C6 | ~121 |
| C6-C7 | ~1.38 | C5-C6-C7 | ~120 |
| C7-C7a | ~1.37 | C6-C7-C7a | ~121 |
| C7a-C3a | ~1.44 | C7-C7a-S1 | ~111 |
| N4-H | ~1.02 | C5-N4-H | ~121 |
Note: This table is illustrative and contains hypothetical data. Actual values can only be determined by experimental X-ray crystallography.
Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
The formation of the hydrochloride salt introduces a primary site for strong intermolecular interactions, namely hydrogen bonding. The protonated nitrogen atom (N-H) of the thieno[3,2-b]pyridinium cation acts as a strong hydrogen bond donor. The chloride anion (Cl⁻) is a primary hydrogen bond acceptor.
Therefore, the crystal structure of this compound would be dominated by N-H···Cl hydrogen bonds. These interactions would likely be the primary organizing force in the crystal lattice, linking the cations and anions into a stable, three-dimensional network. The geometry of these hydrogen bonds (the N···Cl distance and the N-H···Cl angle) would be a critical aspect of the crystallographic analysis.
In addition to this primary hydrogen bonding, weaker C-H···Cl and C-H···S interactions may also be present, further stabilizing the crystal packing. Pi-stacking interactions between the aromatic rings of adjacent thieno[3,2-b]pyridinium cations could also play a significant role, a phenomenon commonly observed in planar heterocyclic systems. The investigation of these non-covalent interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. Without experimental data, the specific network of these interactions remains a matter of informed speculation.
Computational and Theoretical Studies of Thieno 3,2 B Pyridine;hydrochloride
Quantum Chemical Calculations on Electronic Structure and Stability
Quantum chemical calculations are fundamental in understanding the intrinsic properties of thieno[3,2-b]pyridine (B153574);hydrochloride at the molecular level. These methods provide a detailed picture of the electron distribution and energetic landscape of the molecule.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculation
For instance, in studies of related pyridine (B92270) derivatives, DFT calculations have been used to identify the most stable conformations and to calculate their thermodynamic properties. niscair.res.in The optimized geometry provides a foundation for all other computational analyses, including the prediction of spectroscopic parameters and the analysis of molecular orbitals.
Ab Initio Methods and Their Applications
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for more accurate calculations, albeit at a greater computational cost. These methods are valuable for benchmarking DFT results and for investigating systems where electron correlation effects are particularly important. For complex heterocyclic systems, ab initio calculations can provide definitive insights into electronic structure and stability.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational chemistry plays a significant role in predicting and interpreting the spectroscopic properties of molecules like thieno[3,2-b]pyridine;hydrochloride.
Time-dependent DFT (TD-DFT) is a powerful method for calculating electronic absorption spectra (UV-Vis). rsc.org For similar heterocyclic systems, TD-DFT calculations have been successfully used to predict the absorption maxima (λmax) and oscillator strengths, providing insights into the nature of electronic transitions. researchgate.net
Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. scispace.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus, one can estimate the 1H and 13C NMR chemical shifts. scispace.com The calculation of harmonic frequencies can aid in the assignment of experimental IR and Raman spectra, providing a detailed understanding of the vibrational modes of the molecule. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. wikipedia.org The energy and distribution of these frontier molecular orbitals (FMOs) provide insights into the nucleophilic and electrophilic nature of a molecule. libretexts.org
The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For thieno[3,2-b]pyridine derivatives and related heterocycles, DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.netwuxibiology.com This analysis helps in understanding their chemical behavior in various reactions. wuxibiology.com For example, the locations of the HOMO and LUMO lobes can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com
Table 1: Frontier Molecular Orbital Data for a Related Thieno[2,3-b]pyridine (B153569) Derivative
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| Band Gap (eV) | 4.7 |
This table presents representative data for a related thieno[2,3-b]pyridine derivative calculated at the RB3LYP/6-31G(d,p) level, as specific data for the hydrochloride salt was not available. The values illustrate the typical energy levels and band gap derived from such calculations. researchgate.net
Reaction Mechanism Elucidation via Computational Pathway Analysis
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. acs.org By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathways.
For instance, in the study of the oxidative dimerization of related 3-aminothieno[2,3-b]pyridines, computational analysis was used to propose plausible mechanistic pathways. nih.gov These calculations can help to understand how bonds are formed and broken during a reaction and can explain the observed regioselectivity and stereoselectivity. acs.orgnih.gov Such computational studies can be instrumental in optimizing reaction conditions and in the design of new synthetic routes. acs.org
Applications of Thieno 3,2 B Pyridine;hydrochloride As a Synthetic Intermediate and Building Block
Role in the Construction of Complex Organic Molecules
The thieno[3,2-b]pyridine (B153574) core is a prominent structural motif in a variety of biologically active compounds. Its utility as a synthetic intermediate is particularly evident in the field of medicinal chemistry, where it has been employed as a scaffold for the design and synthesis of potent therapeutic agents.
Researchers have successfully utilized derivatives of thieno[3,2-b]pyridine to create novel compounds with significant anti-tuberculosis and anti-cancer properties. For instance, a series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized, with several compounds exhibiting potent activity against Mycobacterium tuberculosis by targeting the InhA enzyme. mdpi.com Similarly, the thieno[3,2-b]pyridine scaffold has been a key component in the development of kinase inhibitors, which are crucial in cancer therapy. nih.gov
The synthesis of these complex molecules often involves multi-step reaction sequences starting from functionalized thieno[3,2-b]pyridine precursors. A common strategy is the Suzuki-Miyaura cross-coupling reaction, where a halogenated thieno[3,2-b]pyridine derivative is coupled with various boronic acids or their esters to introduce diverse substituents onto the core structure. This approach has been instrumental in creating libraries of compounds for biological screening. For example, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized via this method and evaluated for their antitumor potential against triple-negative breast cancer cell lines. rsc.org
The versatility of the thieno[3,2-b]pyridine scaffold allows for substitution at various positions, enabling the fine-tuning of the physicochemical and pharmacological properties of the final molecules. This adaptability makes it a favored building block for generating molecular diversity in drug discovery programs.
Table 1: Examples of Complex Organic Molecules Synthesized from Thieno[3,2-b]pyridine Derivatives
| Final Compound Class | Synthetic Strategy | Biological Target/Application |
|---|---|---|
| Thieno[3,2-b]pyridinone derivatives | Scaffold hopping | Anti-tuberculosis (Mycobacterium tuberculosis InhA inhibitors) mdpi.com |
| 2-Heteroaryl substituted 7-aminothieno[3,2-b]pyridine-6-carbonitriles | Multi-step synthesis | Anti-cancer (Src kinase inhibitors) rsc.org |
| 7-Arylethers of thieno[3,2-b]pyridine phenylacetylthioureas | Multi-step synthesis | Anti-angiogenic (VEGFR-2 and c-Met inhibitors) rsc.org |
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | Suzuki-Miyaura cross-coupling | Anti-cancer (Triple-negative breast cancer) rsc.org |
| Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines | Multi-step synthesis | Anti-angiogenic (VEGFR-2 inhibitors) mdpi.com |
Precursor for Advanced Materials in Organic Electronics and Energy Applications
The electron-rich nature of the thieno[3,2-b]pyridine system, coupled with its planarity, makes it an excellent candidate for the construction of organic materials with desirable electronic and photophysical properties. These materials are at the forefront of research in organic electronics and energy applications.
In the realm of organic electronics, thieno[3,2-b]pyridine and its isomers have been incorporated into the backbones of conjugated polymers and small molecules for use in Organic Field-Effect Transistors (OFETs). These materials act as the semiconducting layer, responsible for charge transport within the device. The inclusion of the thieno[3,2-b]pyridine moiety can influence the molecular packing, energy levels, and charge carrier mobility of the resulting semiconductor.
For instance, a bisisoindigo derivative incorporating a thieno[3,2-c]pyridine-4,6-dione subunit exhibited balanced ambipolar charge transport properties in OFETs, with hole and electron mobilities of 0.011 cm²/Vs and 0.015 cm²/Vs, respectively. rsc.org While this is an isomer, it highlights the potential of the thienopyridine framework. Donor-acceptor semiconductors based on thieno[3,2-b]pyrrole and benzo[c] mdpi.comrsc.orgnih.govthiadiazole have also been synthesized for OFET applications, demonstrating the utility of fused thiophene-based heterocycles in tuning semiconductor properties. acs.org
The development of efficient organic photovoltaic (OPV) devices relies on the design of materials that can effectively absorb sunlight and facilitate charge separation and transport. Thieno[3,2-b]pyridine derivatives have been investigated as components in both donor and acceptor materials for OPVs.
Donor-acceptor type polymers containing thieno[3,2-b]thiophene (B52689) units have shown great promise. For example, a copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene (B33073) achieved a high hole mobility in OFETs and a power conversion efficiency of 5.4% in bulk-heterojunction solar cells. acs.org Small molecule donors for organic solar cells have also been synthesized using thieno[3,2-b]thiophene as a π-bridge, leading to devices with good power conversion efficiencies. bohrium.com Furthermore, dithieno[3,2-b:2′,3′-d]pyrrole (DTP)-based organic photovoltaic materials have been designed for high-efficiency organic and perovskite solar cells, underscoring the importance of this class of fused heterocycles. rsc.org
The search for improved electrode materials for lithium-ion batteries has led to the exploration of organic compounds as potential alternatives to conventional inorganic materials. Conjugated polymers are of particular interest due to their structural diversity and tunable electrochemical properties.
Donor-acceptor (D-A) type polymers incorporating the thieno[3,2-b]thiophene unit have been investigated as anode materials for lithium-ion batteries. mdpi.com These polymers, when composited with activated carbon, have demonstrated reversible specific capacities and good cycling stability. For example, a polymer composite, PTPTD@AC, exhibited a reversible specific capacity of 247.3 mAh g⁻¹ after 300 cycles at a current density of 0.1 A g⁻¹. mdpi.com The electrochemical performance is attributed to the redox activity of the conjugated polymer backbone, where the thieno[3,2-b]thiophene moiety plays a crucial role in stabilizing the charge and facilitating lithium-ion storage.
Table 2: Performance of Thieno[3,2-b]pyridine-based Materials in Energy Applications
| Application | Material Type | Key Performance Metric |
|---|---|---|
| OFETs | Bisisoindigo derivative with thieno[3,2-c]pyridine-4,6-dione | Hole Mobility: 0.011 cm²/Vs, Electron Mobility: 0.015 cm²/Vs rsc.org |
| OPVs | Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymer | Power Conversion Efficiency: 5.4% acs.org |
| Lithium-Ion Battery Anode | D-A polymer with thieno[3,2-b]thiophene unit (PTPTD@AC) | Reversible Specific Capacity: 247.3 mAh g⁻¹ (after 300 cycles) mdpi.com |
Applications in Catalysis as Ligands or Organocatalysts
The pyridine (B92270) nitrogen atom in the thieno[3,2-b]pyridine scaffold possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property suggests that thieno[3,2-b]pyridine derivatives can function as ligands in coordination chemistry and catalysis.
While direct applications of thieno[3,2-b]pyridine itself as a ligand are not extensively reported, the broader class of thienopyridines has shown promise. For instance, 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine, a structurally related bidentate bridging ligand, has been synthesized and used to form ruthenium(II) complexes. rsc.orgrsc.org These complexes exhibit interesting electrochemical properties, suggesting enhanced metal-metal communication through the thienopyrazine bridge. This indicates the potential for thieno[3,2-b]pyridine-based ligands to mediate electronic interactions in multinuclear metal complexes, which is a key aspect in the design of catalysts for multi-electron redox reactions.
The development of thieno[3,2-b]pyridine-based organocatalysts is an emerging area of interest. The fused heterocyclic system can be functionalized with catalytically active groups to create chiral or achiral organocatalysts for various organic transformations.
Development of Novel Heterocyclic Systems Incorporating the Thieno[3,2-b]pyridine Moiety
The thieno[3,2-b]pyridine core serves as a versatile platform for the synthesis of more complex and novel heterocyclic systems. Through various chemical transformations, the initial scaffold can be elaborated into polycyclic structures with unique three-dimensional arrangements and properties.
One common approach is the annulation of additional rings onto the thieno[3,2-b]pyridine framework. For example, thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been synthesized from thieno[3,2-b]pyrrole precursors, which can be derived from thiophene starting materials. nih.gov These multi-ring systems have been investigated for their biological activities. The ability to functionalize the thieno[3,2-b]pyridine core at different positions allows for the regioselective construction of these new heterocyclic systems.
The synthesis of such novel heterocycles often involves a sequence of reactions, including cyclization, condensation, and rearrangement reactions. These synthetic endeavors not only expand the chemical space of heterocyclic compounds but also provide opportunities to discover new materials with unique photophysical, electronic, or biological properties. The inherent reactivity of the thieno[3,2-b]pyridine system, including its susceptibility to electrophilic substitution and metal-catalyzed cross-coupling reactions, makes it a valuable starting point for the exploration of new heterocyclic chemistry.
Future Directions and Emerging Research Avenues for Thieno 3,2 B Pyridine Chemistry
Exploration of Novel and Efficient Synthetic Methodologies
The development of novel and efficient synthetic routes to the thieno[3,2-b]pyridine (B153574) core and its derivatives is paramount for unlocking their full potential. Future research will likely focus on overcoming the limitations of existing methods, which can involve harsh conditions or a limited diversity of achievable products.
One promising avenue is the continued development of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. This method has already been successfully employed to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. Future work could expand the scope of coupling partners and optimize reaction conditions to improve yields and functional group tolerance.
Microwave-assisted synthesis represents another key area for advancement, offering rapid and efficient access to thieno[3,2-b]pyridine derivatives. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods, making it an attractive approach for high-throughput synthesis and library generation.
Furthermore, the exploration of flow chemistry for the synthesis of thieno[3,2-b]pyridines is an emerging trend. Flow reactors offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for scalable, continuous production. This methodology could be particularly beneficial for industrial applications.
The development of one-pot multicomponent reactions also holds significant promise for the efficient construction of complex thieno[3,2-b]pyridine-based structures from simple and readily available starting materials.
| Synthetic Methodology | Key Advantages | Potential Future Research |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, broad substrate scope. | Expansion of coupling partners, development of more active and stable catalyst systems. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Application to a wider range of thieno[3,2-b]pyridine derivatives, scale-up studies. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Development of continuous flow processes for key intermediates and final products. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. | Design of novel multicomponent strategies for the synthesis of unique thieno[3,2-b]pyridine scaffolds. |
Investigation of Untapped Reactivity and Transformation Pathways
Beyond established synthetic routes, there is a significant opportunity to explore the untapped reactivity of the thieno[3,2-b]pyridine nucleus to generate novel functionalized derivatives. Future research will likely move beyond simple substitutions and delve into more complex transformations.
One area of interest is the selective functionalization of the pyridine (B92270) and thiophene (B33073) rings . While methods for introducing substituents exist, achieving high regioselectivity can be challenging. Developing new catalytic systems or directing groups to control the position of functionalization will be crucial. For instance, methods for the direct C-H activation of the thieno[3,2-b]pyridine core would provide a highly efficient and atom-economical route to new derivatives.
The exploration of cycloaddition reactions involving the thieno[3,2-b]pyridine system is another underexplored area. The diene-like character of the thiophene ring or the dienophilic nature of the pyridine ring could be exploited in Diels-Alder or other cycloaddition reactions to construct novel polycyclic architectures.
Furthermore, the reactivity of the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring offers avenues for novel transformations. This could include N-oxidation, N-alkylation, or S-oxidation to modulate the electronic properties and biological activity of the scaffold. The synthesis of novel pentacyclic systems based on 3-amino-2-(benzimidazolyl-2)thieno[2,3-b]pyridine highlights the potential for complex ring annulations.
Integration into Sustainable and Green Chemical Processes
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on thieno[3,2-b]pyridine chemistry will undoubtedly focus on developing more environmentally benign processes.
A key area of development is the use of visible-light-promoted reactions . Photocatalysis offers a mild and sustainable approach to chemical transformations, often proceeding at room temperature and utilizing abundant light as an energy source. The successful application of visible-light for the synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines suggests that similar strategies could be applied to the thieno[3,2-b]pyridine isomer.
The use of water as a solvent is another important green chemistry principle. Developing synthetic methods that are efficient in aqueous media would significantly reduce the reliance on volatile and often toxic organic solvents. Research into ecofriendly synthesis of thieno[2,3-b]pyridine (B153569) derivatives in aqueous medium under microwave irradiation has shown promising results with shorter reaction times and higher yields.
Furthermore, the development of catalyst-free reactions or the use of abundant and non-toxic metal catalysts (e.g., iron) instead of precious metals (e.g., palladium) will be a major focus. Metal-free denitrogenative transformation reactions have been successfully used for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, offering a more sustainable alternative to traditional metal-catalyzed methods.
| Green Chemistry Approach | Advantages | Future Research Focus |
| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy source. | Development of photocatalytic C-H functionalization and cyclization reactions. |
| Aqueous Synthesis | Reduced use of volatile organic compounds, improved safety. | Design of water-soluble catalysts and substrates for thieno[3,2-b]pyridine synthesis. |
| Catalyst-Free/Abundant Metal Catalysis | Reduced cost and toxicity, improved sustainability. | Exploration of iron, copper, or other earth-abundant metals for key bond-forming reactions. |
Advanced Materials Science Applications and Engineering beyond Current Scope
The unique electronic and structural properties of the thieno[3,2-b]pyridine scaffold make it a promising building block for advanced functional materials, extending beyond its current applications.
In the realm of organic electronics , the closely related thieno[3,2-b]thiophene (B52689) unit has been extensively used in the development of high-performance organic field-effect transistors (OFETs) and organic solar cells (OSCs). The introduction of a nitrogen atom in the thieno[3,2-b]pyridine structure can modulate the electronic properties, such as the HOMO and LUMO energy levels, which is crucial for tuning the performance of electronic devices. Future research will likely focus on the design and synthesis of novel thieno[3,2-b]pyridine-based polymers and small molecules for applications in:
Organic Photovoltaics (OPVs): As electron-donating or electron-accepting materials in the active layer of solar cells.
Organic Field-Effect Transistors (OFETs): As the semiconductor layer in transistors for flexible electronics and displays.
Organic Light-Emitting Diodes (OLEDs): As host or emissive materials in lighting and display technologies.
Beyond electronics, the rigid and planar structure of the thieno[3,2-b]pyridine core makes it an attractive candidate for the construction of porous organic frameworks (POFs) and metal-organic frameworks (MOFs) . These materials have potential applications in gas storage, separation, and catalysis. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, facilitating the formation of well-defined porous structures.
Furthermore, the ability to functionalize the thieno[3,2-b]pyridine scaffold opens up possibilities for its use in chemosensors . By attaching specific recognition units to the core, it may be possible to design sensors that exhibit a change in their optical or electronic properties upon binding to a target analyte.
Finally, the formation of thieno[3,2-b]pyridine hydrochloride and other salts, as mentioned in patent literature, suggests an emerging area of research. The hydrochloride salt may exhibit altered physical properties, such as improved solubility in polar solvents, which could be advantageous for certain applications, including biological studies and materials processing from solution. Detailed investigation into the synthesis, characterization, and properties of thieno[3,2-b]pyridine hydrochloride is a clear future direction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
